molecular formula C19H12ClN5OS2 B234088 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide

Cat. No. B234088
M. Wt: 425.9 g/mol
InChI Key: ZEUWQMDNCVMSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the field of medicinal chemistry due to its potential therapeutic properties. The synthesis method of this compound is complex, and it requires expertise in organic chemistry.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide are complex and depend on the specific application. In cancer research, this compound has been found to inhibit tumor growth and induce apoptosis (cell death) in cancer cells. In neurodegenerative disorders, it has been found to protect neurons from oxidative stress and inflammation. In viral infections, it has been found to inhibit viral replication.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide in lab experiments include its potential therapeutic properties and its ability to inhibit various cellular processes. However, the limitations of using this compound include its complex synthesis method, which requires expertise in organic chemistry, and its unknown mechanism of action.

Future Directions

There are several future directions for the research of 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide. One direction is to further study its potential therapeutic properties in various diseases, including cancer, neurodegenerative disorders, and viral infections. Another direction is to investigate its mechanism of action and identify the specific enzymes and proteins it targets. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide is a complex chemical compound that has shown potential therapeutic properties in various scientific research studies. Its synthesis method is complex, and it requires expertise in organic chemistry. Future research could focus on further studying its potential therapeutic properties, investigating its mechanism of action, and developing more efficient synthesis methods.

Synthesis Methods

The synthesis method of 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide involves several steps. The first step is the preparation of 2-amino-5-(1,3,4-thiadiazol-2-yl)phenol, which is then reacted with 2-chloro-1-benzothiophene-3-carboxylic acid to form 3-chloro-N-(2-hydroxy-5-(1,3,4-thiadiazol-2-yl)phenyl)-1-benzothiophene-2-carboxamide. This intermediate is then reacted with 2-methyl-5-nitro-1,2,4-triazole to form the final product.

Scientific Research Applications

3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide has shown potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide

Molecular Formula

C19H12ClN5OS2

Molecular Weight

425.9 g/mol

IUPAC Name

3-chloro-N-[2-methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H12ClN5OS2/c1-10-6-7-11(18-24-25-9-21-23-19(25)28-18)8-13(10)22-17(26)16-15(20)12-4-2-3-5-14(12)27-16/h2-9H,1H3,(H,22,26)

InChI Key

ZEUWQMDNCVMSOU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN=C3S2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN=C3S2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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